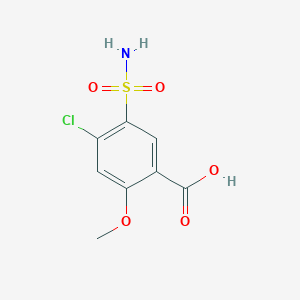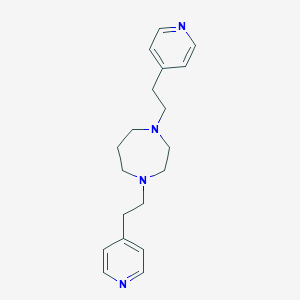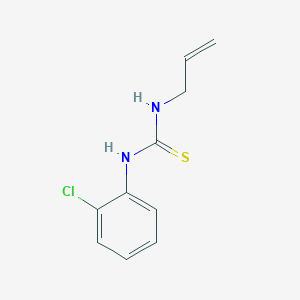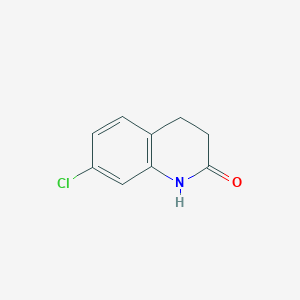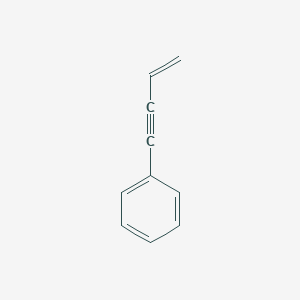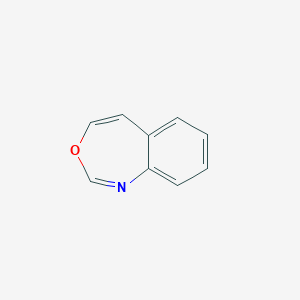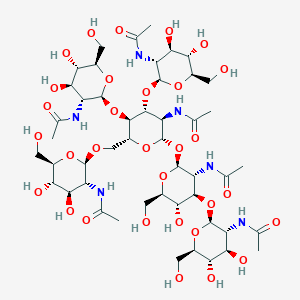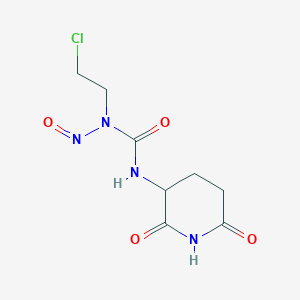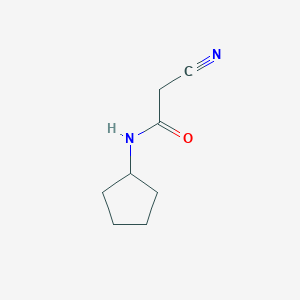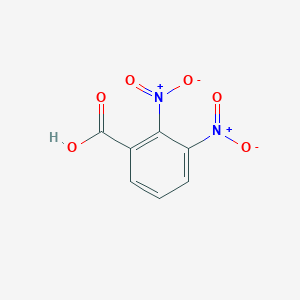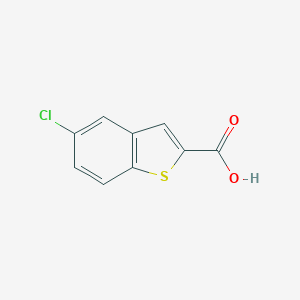![molecular formula C26H18O2 B080375 2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] CAS No. 10318-38-4](/img/structure/B80375.png)
2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran], also known as MSBP, is a heterocyclic compound that belongs to the spiro-naphthopyran family. It has been widely used in scientific research due to its unique chemical structure and promising biological activities.
Wirkmechanismus
The mechanism of action of 2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] is not fully understood, but several studies have suggested that it may act through multiple pathways. 2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of cell cycle-related proteins and activating caspase-dependent pathways. 2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] also inhibits the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer development. Furthermore, 2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] enhances the activity of antioxidant enzymes, such as catalase and superoxide dismutase, which protect cells from oxidative damage.
Biochemische Und Physiologische Effekte
2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] has been reported to have various biochemical and physiological effects, such as reducing the levels of reactive oxygen species (ROS), increasing the activity of antioxidant enzymes, and regulating the expression of genes related to cell cycle and apoptosis. 2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB. In addition, 2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] has been reported to have a low toxicity profile and does not cause significant adverse effects in animals.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] has several advantages for lab experiments, such as its high purity, stability, and low toxicity. It can be easily synthesized using simple and cost-effective methods, and its biological activities can be evaluated using various assays, such as MTT assay, flow cytometry, and Western blotting. However, 2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] also has some limitations, such as its poor solubility in water and some organic solvents, which may affect its bioavailability and efficacy. Moreover, the exact mechanism of action of 2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] is not fully understood, which may limit its clinical application.
Zukünftige Richtungen
There are several future directions for 2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] research, such as exploring its potential as a therapeutic agent for cancer and other diseases. Further studies are needed to elucidate the exact mechanism of action of 2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] and its potential targets. In addition, the development of novel formulations and delivery systems may improve the bioavailability and efficacy of 2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran]. Moreover, the evaluation of 2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran]'s safety and efficacy in clinical trials is necessary to determine its clinical potential.
Synthesemethoden
The synthesis of 2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] can be achieved through several methods, such as the condensation of 2-naphthol and 3-methyl-2-butanone in the presence of a catalytic amount of p-toluenesulfonic acid. The yield of 2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent. Other methods, such as microwave-assisted synthesis, have also been reported to produce 2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] with high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] has been extensively studied for its potential biological activities, such as anti-tumor, anti-inflammatory, and anti-oxidant effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells. 2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] also exhibits anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, 2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] has been reported to possess anti-oxidant activity by scavenging free radicals and protecting cells from oxidative stress.
Eigenschaften
CAS-Nummer |
10318-38-4 |
|---|---|
Produktname |
2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] |
Molekularformel |
C26H18O2 |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
2'-methyl-3,3'-spirobi[benzo[f]chromene] |
InChI |
InChI=1S/C26H18O2/c1-17-16-23-21-9-5-3-7-19(21)11-13-25(23)28-26(17)15-14-22-20-8-4-2-6-18(20)10-12-24(22)27-26/h2-16H,1H3 |
InChI-Schlüssel |
UDFAHPRGDYRYPU-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=CC3=CC=CC=C32)OC14C=CC5=C(O4)C=CC6=CC=CC=C65 |
Kanonische SMILES |
CC1=CC2=C(C=CC3=CC=CC=C32)OC14C=CC5=C(O4)C=CC6=CC=CC=C65 |
Andere CAS-Nummern |
10318-38-4 |
Synonyme |
2-methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



